molecular formula C10H10F2O B14883827 2,2-Difluoro-1-phenyl-3-buten-1-ol

2,2-Difluoro-1-phenyl-3-buten-1-ol

Cat. No.: B14883827
M. Wt: 184.18 g/mol
InChI Key: PCOBHYVRIHZCJK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenyl-3-buten-1-ol is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of two fluorine atoms and a phenyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenyl-3-buten-1-ol typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the reaction of 1-phenyl-3-buten-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-phenyl-3-buten-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alcohols.

Scientific Research Applications

2,2-Difluoro-1-phenyl-3-buten-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenyl-3-buten-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
  • 2,2-Difluoro-1,1-diphenyl-3-buten-1-ol
  • 2,2-Difluoro-1-phenylethan-1-ol

Comparison: Compared to similar compounds, 2,2-Difluoro-1-phenyl-3-buten-1-ol is unique due to its specific substitution pattern and the presence of a butenol backbone. This structural difference imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

2,2-difluoro-1-phenylbut-3-en-1-ol

InChI

InChI=1S/C10H10F2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h2-7,9,13H,1H2

InChI Key

PCOBHYVRIHZCJK-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(C1=CC=CC=C1)O)(F)F

Origin of Product

United States

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